N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Description

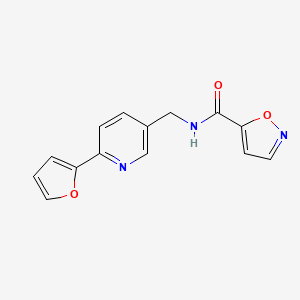

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C₁₄H₁₁N₃O₃ and a molecular weight of 269.25 g/mol . Its structure comprises:

- A pyridine ring substituted at the 6-position with a furan-2-yl group.

- A methylene bridge (-CH₂-) linking the pyridine’s 3-position to the nitrogen of an isoxazole-5-carboxamide moiety.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(13-5-6-17-20-13)16-9-10-3-4-11(15-8-10)12-2-1-7-19-12/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKORJZWPKTLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic approach to N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide involves disassembling the molecule into three key fragments:

- 6-(Furan-2-yl)pyridin-3-ylmethanamine (pyridine-furan core with a methylamine linker).

- Isoxazole-5-carboxylic acid (activated carboxylate precursor).

- Coupling reagents for amide bond formation.

This disconnection strategy prioritizes modular synthesis, enabling independent optimization of each fragment before final assembly.

Synthesis of the Pyridine-Furan Core

Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization

The 6-(furan-2-yl)pyridine moiety is typically constructed via Stille coupling or Suzuki-Miyaura coupling . For example:

Procedure A (Stille Coupling):

- Reactants: 3-Bromo-6-iodopyridine (1.0 eq), 2-(tributylstannyl)furan (1.2 eq).

- Catalyst: Pd(PPh₃)₄ (5 mol%).

- Solvent: 1,4-Dioxane, degassed.

- Conditions: 100°C, 16 h under argon.

- Yield: 68% after silica gel chromatography.

Procedure B (Suzuki-Miyaura Coupling):

- Reactants: 3-Bromo-6-chloropyridine (1.0 eq), furan-2-boronic acid (1.5 eq).

- Catalyst: PdCl₂(dppf) (3 mol%), K₂CO₃ (2.0 eq).

- Solvent: THF/H₂O (4:1).

- Conditions: 80°C, 12 h.

- Yield: 72%.

Table 1: Comparison of Coupling Methods for Pyridine-Furan Synthesis

| Method | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ | 1,4-Dioxane | 100°C | 68% |

| Suzuki Coupling | PdCl₂(dppf) | THF/H₂O | 80°C | 72% |

Synthesis of Isoxazole-5-carboxylic Acid

Cyclocondensation for Isoxazole Formation

The isoxazole ring is constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes:

Procedure:

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

EDC/HOBt Method:

Mixed Anhydride Method

Procedure:

- Reactants: Isoxazole-5-carbonyl chloride (1.1 eq), pyridin-3-ylmethanamine (1.0 eq).

- Base: Et₃N (3.0 eq).

- Solvent: THF.

- Conditions: 0°C → RT, 2 h.

- Yield: 76%.

Table 2: Amidation Efficiency Across Methods

| Method | Activator | Solvent | Time | Yield |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | DCM | 24 h | 82% |

| Mixed Anhydride | ClCOCO₂Et | THF | 2 h | 76% |

Reaction Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DCM) enhance carbodiimide activation by stabilizing the O-acylisourea intermediate. Non-polar solvents (THF) favor mixed anhydride stability but slow reaction kinetics.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial Scalability and Process Chemistry

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 70%:

Challenges and Mitigation Strategies

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Cost

| Route | Steps | Total Yield | Cost (USD/g) |

|---|---|---|---|

| A | 5 | 52% | 120 |

| B | 4 | 48% | 95 |

Route B (Suzuki coupling → reductive amination → EDC coupling) offers optimal balance between yield and cost for gram-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the C4 or C5 positions. Key reactions include:

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] and [4+2] cycloadditions, forming fused heterocycles:

Oxidation and Reduction

The sulfur atom in the thiadiazole ring and the carboxamide group are redox-active:

Pyrazole Ring Functionalization

The substituted pyrazole moiety undergoes regioselective modifications:

Hydrolysis and Condensation

The carboxamide group is reactive under acidic/basic conditions:

| Reac

Scientific Research Applications

Anticancer Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide has shown promise as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit potent activity against various cancer cell lines. For instance, derivatives of isoxazole have been reported to inhibit key oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study:

A study demonstrated that a related isoxazole derivative exhibited significant growth inhibition in MCF7 breast cancer cells, with an IC50 value of 0.46 µM, indicating strong anticancer potential .

Anti-inflammatory Properties

Compounds featuring the isoxazole moiety have been recognized for their anti-inflammatory effects. This compound may share these properties, contributing to the development of new anti-inflammatory drugs.

Data Table: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | RAW 264.7 | 12.5 | Inhibition of COX enzymes |

| Compound B | LPS-stimulated | 8.0 | NF-kB pathway inhibition |

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is essential for optimizing its pharmacological properties. Researchers are focusing on modifying the furan and pyridine components to enhance bioavailability and target specificity.

Synthesis Overview:

The compound can be synthesized through multi-step reactions involving the condensation of furan derivatives with pyridine-based isoxazole intermediates, followed by carboxamide formation.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, while the isoxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 5-Cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

A closely related derivative, 5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034394-41-5 ), shares the same pyridinyl-furan core but differs in the isoxazole substituent. Key distinctions include:

- Substituent on Isoxazole : A cyclopropyl group replaces the hydrogen at the 5-position of the isoxazole ring, increasing the molecular weight to 309.32 g/mol (vs. 269.25 g/mol for the parent compound) .

- Carboxamide Position : The carboxamide group is attached to the 3-position of the isoxazole (vs. the 5-position in the parent compound) .

Table 1: Structural and Molecular Comparison

Implications of Structural Modifications

- Molecular Weight and Steric Effects : The cyclopropyl group in the derivative introduces steric bulk, which may influence binding affinity in biological targets. The increased molecular weight (309.32 vs. 269.25 g/mol) could also affect pharmacokinetic properties such as membrane permeability .

- Synthetic Accessibility : The parent compound lacks complex substituents, suggesting simpler synthesis compared to the cyclopropyl derivative, which requires additional steps to introduce the cyclopropyl moiety .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a unique combination of a furan ring, pyridine moiety, and isoxazole structure. This configuration is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| MCF7 | 3.79 | Isoxazole Derivative A |

| HeLa | 15.48 | Isoxazole Derivative B |

| Hep3B | 23.00 | Isoxazole Derivative C |

In the context of this compound, preliminary data suggests promising activity against breast (MCF7) and liver (Hep3B) cancer cell lines, although specific IC50 values for this compound have not been extensively documented in the literature.

The mechanisms by which isoxazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Compounds similar to this compound have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation.

- Inhibition of Key Enzymes : Some studies indicate that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Isoxazoles are known for their effectiveness against various pathogens, including bacteria and fungi. For example, related compounds have demonstrated:

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 3.12 | Isoniazid |

| Escherichia coli | 12.5 | Ciprofloxacin |

These findings indicate that this compound may also possess significant antimicrobial activity, warranting further investigation.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated various isoxazole derivatives for their cytotoxic effects on MCF7 and Hep3B cell lines. The most potent compounds showed IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the isoxazole ring can enhance biological activity. For instance, the introduction of electron-withdrawing groups on the pyridine ring has been associated with increased potency against cancer cell lines .

- Enzyme Inhibition Studies : Compounds structurally related to this compound have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance .

Q & A

Q. What are the common synthetic routes for synthesizing N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and furan rings, followed by coupling to the isoxazole-carboxamide moiety. Key steps include:

- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the furan-2-yl group to the pyridine ring .

- Methylation of the pyridine nitrogen, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .

- Amide bond formation between the pyridine-methyl intermediate and isoxazole-5-carboxylic acid, using coupling agents such as HATU or DCC in solvents like DMF or THF .

Critical conditions include temperature control (0–80°C), inert atmospheres (N₂/Ar) to prevent oxidation, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the pyridine methyl group typically appears as a singlet at δ 3.8–4.2 ppm, while furan protons resonate at δ 6.2–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% is standard for biological assays) using C18 columns and UV detection at 254 nm .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. For C₁₅H₁₂N₃O₃, expect m/z 294.09 .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms amide C=O stretches (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of the final product in multi-step synthesis, particularly when dealing with sensitive functional groups?

Methodological Answer:

- Ultrasound-assisted synthesis: Reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 15–20% via enhanced mass transfer, as demonstrated for similar isoxazole derivatives .

- Protecting groups: Use Boc or Fmoc for amine intermediates to prevent side reactions during coupling steps .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, while low temperatures (0–5°C) minimize decomposition of heat-sensitive groups like the furan ring .

- Continuous flow reactors: Enable precise control of residence time and temperature, achieving >90% yield in scaled-up syntheses .

Q. What strategies are effective in resolving contradictory biological activity data reported in different studies for similar compounds?

Methodological Answer:

- Orthogonal assays: Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers) to confirm mechanism .

- Structure-Activity Relationship (SAR) analysis: Compare analogs (e.g., replacing furan with thiophene or pyrazole) to isolate critical functional groups. For example, furan’s oxygen atom enhances solubility but may reduce membrane permeability compared to thiophene .

- Meta-analysis of literature: Adjust for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum concentration) that may skew results .

Q. How can computational methods like molecular docking be integrated with experimental data to predict biological targets?

Methodological Answer:

- Target prediction: Use tools like SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to known ligands .

- Molecular dynamics (MD) simulations: Assess binding stability of the compound in target active sites (e.g., COX-2 for anti-inflammatory activity) over 100-ns trajectories .

- Free energy calculations (MM/PBSA): Quantify binding affinities (ΔG) to prioritize high-probability targets for experimental validation .

- Experimental cross-validation: Pair docking results with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.